Myriocin

Catalog No.
S536508
CAS No.
35891-70-4
M.F
C21H39NO6
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myriocin

CAS Number

35891-70-4

Product Name

Myriocin

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1

InChI Key

ZZIKIHCNFWXKDY-GNTQXERDSA-N

SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Solubility

Soluble in DMSO

Synonyms

2-amino-2-hydroxymethyl-3,4-dihydroxy-14- oxoeicos-6-enoic acid, ISP-1 serine palmitoyltransferase inhibitor, ISP-1 suppressant, myriocin, SPI-1 inhibitor, thermozymocidin

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O

Description

The exact mass of the compound Myriocin is 401.2777 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents - Supplementary Records. It belongs to the ontological category of alpha-amino fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting Sphingolipid Synthesis

  • Mechanism: Myriocin acts as a potent inhibitor of serine palmitoyltransferase (SPT), a key enzyme in the biosynthesis of ceramides []. By inhibiting SPT, myriocin reduces ceramide levels in cells [].
  • Research Focus: This ability to regulate ceramide levels makes myriocin a valuable tool for studying diseases associated with ceramide buildup, such as neurodegenerative disorders and ischemic stroke [, ].

Modulating Immune Response

  • Function: Myriocin demonstrates immunomodulatory properties. It can influence the trafficking and function of immune cells, particularly T lymphocytes [].
  • Therapeutic Potential: This immunomodulatory effect is being explored in the context of autoimmune diseases like multiple sclerosis, where myriocin has shown promise in reducing inflammation [].

Protecting against Cell Death

  • Neuroprotective Effects: Studies suggest that myriocin may protect neurons from cell death caused by various insults, including stroke and alcohol exposure []. This neuroprotective effect is likely linked to its ability to regulate ceramide metabolism and neuronal apoptosis [].

Myriocin, also known as antibiotic ISP-1 and thermozymocidin, is a non-proteinogenic amino acid derived from the entomopathogenic fungus Isaria sinclairii. It is recognized primarily for its potent inhibition of serine palmitoyltransferase, the first enzyme in the sphingolipid biosynthetic pathway. This inhibition leads to significant reductions in sphingosine and sphingolipid levels within cells, making myriocin a valuable tool in biochemical research focused on lipid metabolism and cellular signaling pathways .

Myriocin's immunosuppressive activity stems from its ability to inhibit SPT. SPT catalyzes the formation of sphingolipid precursors, which are crucial for cell membrane integrity and signaling pathways. By blocking SPT, myriocin depletes cells of sphingolipids, leading to several effects:

  • Disrupted T-cell function: Sphingolipids play a vital role in T-cell activation and proliferation. Myriocin-induced depletion disrupts these processes, leading to immunosuppression [].
  • Induction of apoptosis: Myriocin can trigger programmed cell death (apoptosis) in certain cell types, further contributing to its immunosuppressive effects [].

Myriocin acts as a competitive inhibitor of serine palmitoyltransferase by forming a stable complex with pyridoxal phosphate in the enzyme's active site. The proposed mechanism involves the formation of a PLP-myriocin aldimine, which subsequently undergoes retro-aldol degradation to yield long-chain aldehydes. This process effectively modifies the enzyme's active site, leading to its inactivation. The reaction can be summarized as follows:

  • Formation of PLP-myriocin aldimine: Myriocin reacts with pyridoxal phosphate, resulting in an inhibitory complex.
  • Decomposition: Over time, this complex decomposes into long-chain aldehydes, which further react with active site lysines to form imines, permanently inhibiting the enzyme .

Myriocin exhibits various biological activities due to its role as an inhibitor of sphingolipid synthesis. It has been shown to:

  • Inhibit T cell proliferation: In studies involving IL-2-dependent mouse cytotoxic T cell lines, myriocin significantly suppressed cell growth and activity.
  • Immunosuppressive effects: Myriocin is reported to be 10- to 100-fold more potent than ciclosporin, making it a candidate for therapeutic applications in autoimmune diseases .
  • Alter membrane properties: By inhibiting sphingolipid synthesis, myriocin affects plasma membrane structure and function, leading to changes in fluidity and permeability .

Myriocin can be synthesized through various methods, including:

  • Extraction from natural sources: The compound is primarily obtained from the fungus Isaria sinclairii.
  • Chemical synthesis: Several synthetic routes have been developed that involve the construction of the myriocin backbone through multi-step organic reactions, although these methods are less common due to the complexity involved .

Myriocin has several applications in research and medicine:

  • Research tool: It is widely used in studies investigating sphingolipid metabolism and its implications in cellular signaling.
  • Potential therapeutic agent: Due to its immunosuppressive properties, myriocin may have applications in treating autoimmune diseases and organ transplant rejection.
  • Drug development: Myriocin serves as a precursor for developing analogs like fingolimod, which are used in multiple sclerosis treatment .

Studies have demonstrated that myriocin interacts with various cellular components:

  • Membrane dynamics: Myriocin's inhibition of serine palmitoyltransferase results in altered lipid composition within membranes, affecting their mechanical properties and resistance.
  • Cell signaling pathways: By depleting sphingolipids, myriocin impacts several signaling pathways related to cell growth and apoptosis .

Similar Compounds: Comparison with Other Compounds

Myriocin shares structural and functional similarities with several other compounds known for their roles as sphingolipid synthesis inhibitors. Below is a comparison highlighting its uniqueness:

CompoundSourceMechanism of ActionUnique Features
MyriocinIsaria sinclairiiInhibits serine palmitoyltransferaseHighly potent immunosuppressant
FingolimodSynthetic derivativeSphingosine receptor modulatorApproved for multiple sclerosis
CeramideVarious sourcesInvolved in cell signaling; can induce apoptosisNaturally occurring sphingolipid
SphingosineVarious sourcesModulates cellular responses; promotes cell survivalPrecursor to sphingolipids

Myriocin stands out due to its specific mechanism of action targeting serine palmitoyltransferase with high potency and its significant immunosuppressive effects compared to other compounds in this category .

Myriocin (C₂₁H₃₉NO₆) is a non-proteinogenic amino acid with a molecular weight of 401.54 g/mol. Its structure features a 20-carbon backbone incorporating an α,α-disubstituted amino acid motif, a cis-diol system at positions C3 and C4, and a trans-configured double bond at C6. The stereochemical configuration is defined as (2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid. Key chiral centers include:

Chiral CenterConfigurationRole in Bioactivity
C2SCritical for serine palmitoyltransferase (SPT) inhibition
C3RStabilizes hydrogen bonding with SPT active site
C4REnhances solubility via hydroxyl group interactions
C6EMaintains planar conformation for membrane penetration

The E-configuration at C6 ensures optimal alignment with hydrophobic pockets in SPT, while the cis-diol system mediates hydrogen bonding with catalytic residues.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

Myriocin’s structural elucidation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CD₃OD): δ 5.72 (1H, d, J = 16 Hz, H-6), 4.15 (1H, d, J = 8 Hz, H-3), 3.61 (1H, q, H-2), and 2.38 (4H, m, H-15–H-18).
  • ¹³C NMR: δ 174.2 (C-1, carboxyl), 130.5 (C-6, olefinic), 72.8 (C-3), 70.1 (C-4), and 56.3 (C-2).

Infrared (IR) Spectroscopy

  • Peaks at 1702 cm⁻¹ (carboxyl C=O stretch), 1665 cm⁻¹ (amide I band), and 950 cm⁻¹ (trans C=C-H bend).

Mass Spectrometry

  • High-Resolution ESI-MS: m/z 400.254 [M-H]⁻ (calculated 400.255).
  • Fragmentation Patterns: Dominant ions at m/z 256 (base peak, loss of C₁₄H₂₄O₃) and 127 (C₇H₁₁O₂).
TechniqueKey ObservationsSources
¹H/¹³C NMRConfirmed stereochemistry and functional groups
IRIdentified carbonyl and double bond motifs
High-Resolution MSVerified molecular formula and fragmentation

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of myriocin-bound serine palmitoyltransferase (SPT) reveals critical interactions:

  • SPT K265A Mutant Complex: Myriocin forms a covalent external aldimine with pyridoxal 5’-phosphate (PLP), with decarboxylation at C2 observed in the electron density map.
  • Hydrophobic Pocket Binding: The C6–C20 alkyl chain occupies a hydrophobic tunnel lined by Leu242, Val243, and Phe244.
  • Hydrogen Bond Network: The C3/C4 diol interacts with Asp174 and Ser319, while the C2 hydroxymethyl group contacts Tyr365.
ParameterValue
Resolution1.6 Å
Space GroupP2₁2₁2₁
R-factor/R-free0.18/0.21
Key InteractionsPLP-myriocin aldimine

The loss of the C2 carboxylate during crystallization suggests a decarboxylation mechanism, likely mediated by PLP’s electron sink properties.

Synthetic Approaches: Total Synthesis and Structural Analogues

Total Synthesis Strategies

  • Chiron Approach from D-Mannose:

    • Key Steps: (i) Epoxide opening with ammonia to install C2 amino group, (ii) Julia–Kocienski olefination for C6 E-double bond.
    • Yield: 12% over 15 steps.
  • Asymmetric Deconjugative Alkylation:

    • Methodology: Rh(II)-catalyzed C–H amination followed by stereoselective alkylation.
    • Advantage: 92% enantiomeric excess (ee) at C2.
  • Hydroxylation-Dihydroxylation Cascade:

    • Reagents: Sharpless asymmetric dihydroxylation (AD-mix β) for C3/C4 diol.
    • Diastereoselectivity: >20:1 (3R,4R vs. 3S,4S).

Structural Analogues

AnalogueModificationBioactivity Comparison
2-epi-MyriocinC2 R configuration10-fold reduced SPT inhibition
Z-MyriocinC6 Z-double bondLoss of membrane permeability
14-DeoxomyriocinC14 ketone → CH₂Retains 50% immunosuppressive activity

The synthesis of 2-epi-myriocin highlights the C2 S configuration’s importance, as epimerization abolishes SPT binding.

Fungal Producers: Isaria sinclairii and Related Species

Isaria sinclairii stands as the most extensively studied and significant producer of myriocin among entomopathogenic fungi. This species, representing the anamorph stage of Cordyceps sinclairii, belongs to the family Cordycipitaceae within the order Hypocreales [2]. The fungus exhibits a specialized ecological niche as an entomopathogen, primarily targeting underground cicada nymphs across its natural range, which extends from Asia through New Zealand [2].

The taxonomic classification of Isaria sinclairii places it within a broader complex of related entomopathogenic species that demonstrate varying capacities for myriocin production. Myriococcum albomyces, a thermophilic fungus classified within the Lasiosphaeriaceae family, represents another confirmed myriocin producer, though it occupies a distinct ecological niche as a saprophytic organism rather than an entomopathogen [3] [4] [5]. This species demonstrates the taxonomic diversity of myriocin-producing fungi, extending beyond the Cordycipitaceae to include representatives from other fungal families.

Mycelia sterilia, representing sterile fungal cultures derived from various sources, has also been documented as a myriocin producer [3] [5]. These sterile mycelia, often maintained in laboratory conditions, provide valuable research material for myriocin production studies, though their natural ecological roles remain undefined due to their sterile nature.

Recent molecular analyses have revealed significant complexity within the Cordyceps species complex, with implications for myriocin production patterns. Ophiocordyceps longissima has emerged as a particularly potent myriocin producer, with quantitative analyses demonstrating myriocin concentrations of 189.36 micrograms per gram in synnema structures and 49.49 micrograms per gram in stroma tissues [6] [7]. These concentrations represent among the highest naturally occurring myriocin levels documented in fungal tissues.

The relationship between Cordyceps cicadae and myriocin production has proven more complex than initially understood. While traditionally considered synonymous with Isaria cicadae, molecular and chemical analyses suggest these may represent distinct taxonomic entities with different myriocin production capacities [6] [7]. Specifically, authentic Isaria cicadae specimens consistently demonstrate myriocin levels below detection limits, while certain strains identified as Cordyceps cicadae contain substantial myriocin concentrations [6].

Metabolic Pathways in Myriocin Production

The biosynthetic pathways responsible for myriocin production in entomopathogenic fungi remain incompletely characterized, though the compound's structural features provide insights into potential biosynthetic mechanisms. Myriocin, chemically designated as (2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-6-eicosenoic acid, possesses a complex molecular architecture that suggests involvement of multiple biosynthetic pathways [8] [9].

The molecular structure of myriocin features a twenty-carbon fatty acid backbone with multiple functional groups, including amino, hydroxyl, and ketone moieties. This structural complexity indicates that myriocin biosynthesis likely involves polyketide synthase pathways, amino acid metabolism, and fatty acid biosynthesis systems [10]. The presence of the amino acid portion suggests potential involvement of amino acid biosynthetic enzymes, while the long-chain fatty acid component implies participation of fatty acid synthase complexes.

Research into the mechanistic basis of myriocin action has revealed that the compound functions as a potent inhibitor of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis [11] [12] [13]. The inhibition mechanism involves formation of an external aldimine complex between myriocin and the pyridoxal 5-phosphate cofactor of serine palmitoyltransferase, followed by a retro-aldol-like cleavage reaction that generates a suicide inhibitor [12] [13]. This dual mechanism of inhibition contributes to myriocin's extraordinary potency, with inhibition constants in the nanomolar range.

The biosynthetic gene clusters responsible for myriocin production have not been definitively characterized in any fungal species, representing a significant gap in understanding of this important secondary metabolite. However, comparative genomic analyses of entomopathogenic fungi suggest that myriocin biosynthesis likely involves complex gene clusters encoding multiple enzymatic activities, similar to other fungal secondary metabolites [14] [15].

Ecological Role in Entomopathogenic Fungi

Myriocin serves multiple ecological functions within entomopathogenic fungi, contributing to their success as specialized pathogens of arthropod hosts. The compound's potent bioactivity suggests important roles in pathogenicity, competitive interactions, and survival strategies within complex ecological environments.

The primary ecological function of myriocin appears related to its role in insect pathogenesis. Entomopathogenic fungi must overcome sophisticated host defense mechanisms during infection processes, including cellular immune responses and antimicrobial defenses [14] [15]. Myriocin's ability to disrupt sphingolipid metabolism in target organisms likely contributes to pathogenicity by compromising host cellular integrity and immune function [16] [17].

The immunosuppressive properties of myriocin, demonstrated to be 10- to 100-fold more potent than cyclosporin A, suggest that the compound may suppress host immune responses during fungal infection [1]. This immunosuppressive activity could facilitate fungal establishment and proliferation within arthropod hosts by reducing the effectiveness of cellular and humoral immune defenses.

Myriocin also likely serves defensive functions, protecting fungal-colonized host cadavers from opportunistic microbial invasion. Following successful infection and host death, entomopathogenic fungi must defend their nutritional resources against bacterial and other fungal competitors [14]. The broad-spectrum antimicrobial properties of myriocin, including antifungal and antibacterial activities, position it as an important chemical defense mechanism [18] [19].

The ecological distribution of myriocin-producing fungi provides additional insights into the compound's functional roles. Isaria sinclairii and related species typically inhabit soil environments where they encounter diverse microbial communities and potential competitors [2]. In these complex ecosystems, myriocin production may confer competitive advantages by inhibiting rival microorganisms or deterring fungivorous invertebrates.

The specialized production of myriocin within specific fungal structures also suggests targeted ecological functions. The concentrated accumulation of myriocin in synnema and stroma tissues of Ophiocordyceps longissima, reaching concentrations exceeding 180 micrograms per gram, indicates that these reproductive structures may require enhanced chemical protection [6]. Such high concentrations likely deter herbivory and microbial degradation of reproductive tissues critical for fungal dispersal and survival.

Environmental factors significantly influence myriocin production patterns in entomopathogenic fungi. Temperature, humidity, nutrient availability, and microbial community composition all affect secondary metabolite production in fungi [14]. The thermophilic nature of Myriococcum albomyces suggests that elevated temperatures may enhance myriocin biosynthesis in some species, though optimal production conditions remain to be systematically characterized for most myriocin-producing fungi.

The temporal dynamics of myriocin production during fungal life cycles represent another important ecological consideration. Peak myriocin concentrations likely coincide with critical periods in fungal development, such as spore formation, host invasion, or competitive interactions [15]. Understanding these temporal patterns could provide insights into the specific ecological pressures that have shaped myriocin biosynthesis in entomopathogenic fungi.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

401.27773796 g/mol

Monoisotopic Mass

401.27773796 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YRM4E8R9ST

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Immunosuppressive Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

35891-70-4

Wikipedia

Myriocin

Use Classification

Human drugs -> Rare disease (orphan)
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Modify: 2023-08-15
1: Aburasayn H, Al Batran R, Ussher JR. Targeting ceramide metabolism in obesity. Am J Physiol Endocrinol Metab. 2016 Aug 1;311(2):E423-35. doi: 10.1152/ajpendo.00133.2016. Epub 2016 Jul 5. Review. PubMed PMID: 27382035.
2: Zécri FJ. From Natural Product to the First Oral Treatment for Multiple Sclerosis: The Discovery of FTY720 (Gilenya™)? Curr Opin Chem Biol. 2016 Jun;32:60-6. doi: 10.1016/j.cbpa.2016.04.014. Epub 2016 May 31. Review. PubMed PMID: 27258401.
3: Huang X, Withers BR, Dickson RC. Sphingolipids and lifespan regulation. Biochim Biophys Acta. 2014 May;1841(5):657-64. doi: 10.1016/j.bbalip.2013.08.006. Epub 2013 Aug 15. Review. PubMed PMID: 23954556; PubMed Central PMCID: PMC3925463.
4: Lo HC, Hsieh C, Lin FY, Hsu TH. A Systematic Review of the Mysterious Caterpillar Fungus Ophiocordyceps sinensis in Dong-ChongXiaCao ( Dōng Chóng Xià Cǎo) and Related Bioactive Ingredients. J Tradit Complement Med. 2013 Jan;3(1):16-32. doi: 10.4103/2225-4110.106538. Review. PubMed PMID: 24716152; PubMed Central PMCID: PMC3924981.
5: Chiba K, Adachi K. Discovery of fingolimod, the sphingosine 1-phosphate receptor modulator and its application for the therapy of multiple sclerosis. Future Med Chem. 2012 Apr;4(6):771-81. doi: 10.4155/fmc.12.25. Review. PubMed PMID: 22530640.
6: Podbielska M, Krotkiewski H, Hogan EL. Signaling and regulatory functions of bioactive sphingolipids as therapeutic targets in multiple sclerosis. Neurochem Res. 2012 Jun;37(6):1154-69. doi: 10.1007/s11064-012-0728-y. Epub 2012 Mar 27. Review. PubMed PMID: 22451227.
7: Jiang XC, Goldberg IJ, Park TS. Sphingolipids and cardiovascular diseases: lipoprotein metabolism, atherosclerosis and cardiomyopathy. Adv Exp Med Biol. 2011;721:19-39. doi: 10.1007/978-1-4614-0650-1_2. Review. PubMed PMID: 21910080.
8: Yeung BK. Natural product drug discovery: the successful optimization of ISP-1 and halichondrin B. Curr Opin Chem Biol. 2011 Aug;15(4):523-8. doi: 10.1016/j.cbpa.2011.05.019. Epub 2011 Jun 22. Review. PubMed PMID: 21684798.
9: Strader CR, Pearce CJ, Oberlies NH. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. J Nat Prod. 2011 Apr 25;74(4):900-7. doi: 10.1021/np2000528. Epub 2011 Apr 1. Review. PubMed PMID: 21456524.
10: Friedrich FW, Eschenhagen T. [Fingolimod - a new immunomodulator]. Dtsch Med Wochenschr. 2009 Oct;134(42):2127-31. doi: 10.1055/s-0029-1241903. Epub 2009 Oct 6. Review. German. PubMed PMID: 19809964.
11: Chiba K. [New therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Yakugaku Zasshi. 2009 Jun;129(6):655-65. Review. Japanese. PubMed PMID: 19483408.
12: Chiba K. [A new therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Nihon Rinsho Meneki Gakkai Kaishi. 2009 Apr;32(2):92-101. Review. Japanese. PubMed PMID: 19404007.
13: Hiestand PC, Rausch M, Meier DP, Foster CA. Ascomycete derivative to MS therapeutic: S1P receptor modulator FTY720. Prog Drug Res. 2008;66:361, 363-81. Review. PubMed PMID: 18416311.
14: Bismuth J, Lin P, Yao Q, Chen C. Ceramide: a common pathway for atherosclerosis? Atherosclerosis. 2008 Feb;196(2):497-504. Epub 2007 Oct 25. Review. PubMed PMID: 17963772; PubMed Central PMCID: PMC2924671.
15: Baumruker T, Billich A, Brinkmann V. FTY720, an immunomodulatory sphingolipid mimetic: translation of a novel mechanism into clinical benefit in multiple sclerosis. Expert Opin Investig Drugs. 2007 Mar;16(3):283-9. Review. PubMed PMID: 17302523.
16: Chiba K, Matsuyuki H, Maeda Y, Sugahara K. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus. Cell Mol Immunol. 2006 Feb;3(1):11-9. Review. PubMed PMID: 16549044.
17: Nishikido M, Kanekake H, Harada T. [Molecular action mechanisms of the therapeutic agents for kidney diseases: Immunosuppressants]. Nihon Rinsho. 2006 Feb;64 Suppl 2:634-8. Review. Japanese. PubMed PMID: 16523968.
18: Chiba K. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacol Ther. 2005 Dec;108(3):308-19. Epub 2005 Jun 13. Review. PubMed PMID: 15951022.
19: Kahan BD. FTY720: from bench to bedside. Transplant Proc. 2004 Mar;36(2 Suppl):531S-543S. Review. PubMed PMID: 15041402.
20: Aki FT, Kahan BD. FTY720: A new kid on the block for transplant immunosuppression. Expert Opin Biol Ther. 2003 Jul;3(4):665-81. Review. PubMed PMID: 12831371.

Explore Compound Types